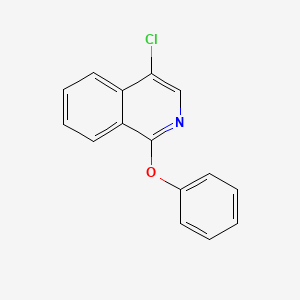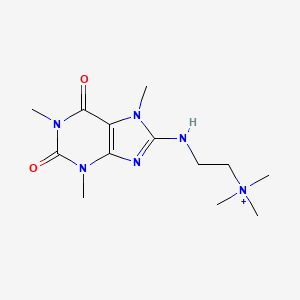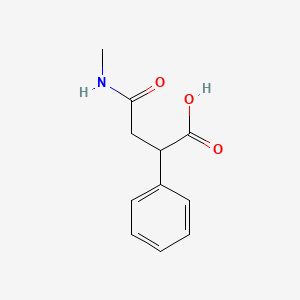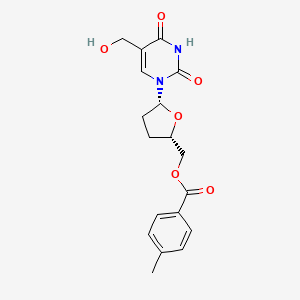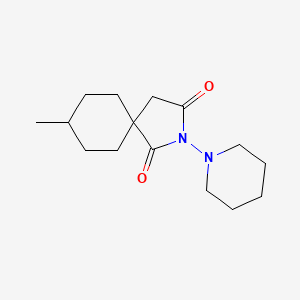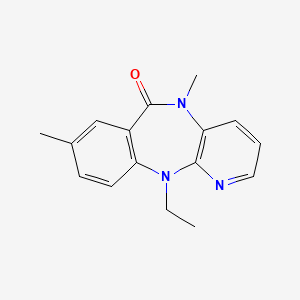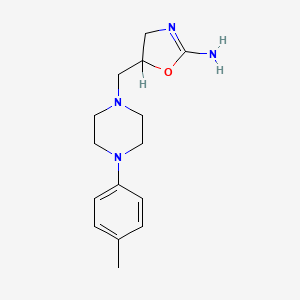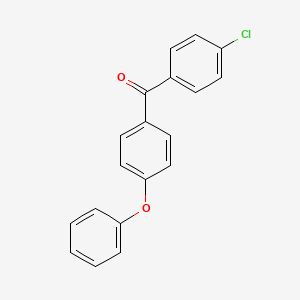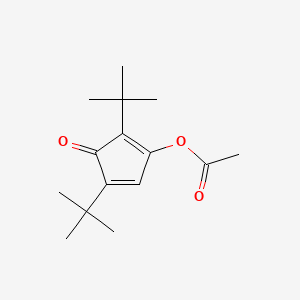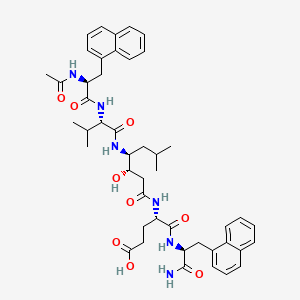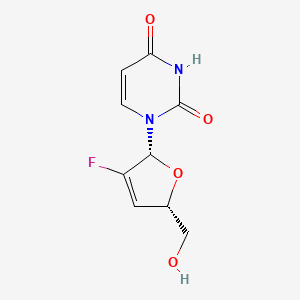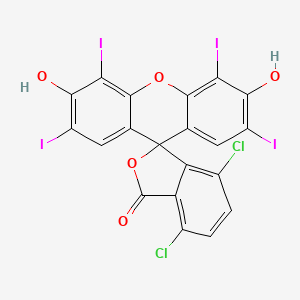
Solvent Red 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly used in various industrial applications due to its vibrant red color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 47 typically involves the iodination of fluorescein derivatives. The process includes the following steps:
Starting Material: Fluorescein is used as the starting material.
Iodination: The fluorescein is subjected to iodination using iodine and an oxidizing agent such as potassium iodate.
Chlorination: The iodinated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring the dye meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Red 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes.
Applications De Recherche Scientifique
Solvent Red 47 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and spectroscopy.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of plastics, textiles, and inks.
Mécanisme D'action
The mechanism by which Solvent Red 47 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The dye’s structure allows it to bind to specific sites, altering the physical and chemical properties of the target molecules. This binding can affect various pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solvent Red 24: Another red dye with similar applications but different chemical structure.
Solvent Red 49: Used in similar industrial applications but has different stability and solubility properties.
Uniqueness
Solvent Red 47 is unique due to its high iodine content, which imparts specific optical properties and stability. This makes it particularly suitable for applications requiring long-lasting and vibrant coloration .
Propriétés
Numéro CAS |
6859-68-3 |
|---|---|
Formule moléculaire |
C20H6Cl2I4O5 |
Poids moléculaire |
904.8 g/mol |
Nom IUPAC |
4,7-dichloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2I4O5/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26/h1-4,27-28H |
Clé InChI |
STRXNPAVPKGJQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


